molecular formula C7H7ClN4O B12563227 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine CAS No. 177212-03-2

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine

Katalognummer: B12563227
CAS-Nummer: 177212-03-2
Molekulargewicht: 198.61 g/mol
InChI-Schlüssel: VEPFPUVXMQLTJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the tetrazolopyridine family This compound is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an ethoxy group at the 8th position

Eigenschaften

CAS-Nummer

177212-03-2

Molekularformel

C7H7ClN4O

Molekulargewicht

198.61 g/mol

IUPAC-Name

6-chloro-8-ethoxytetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7ClN4O/c1-2-13-6-3-5(8)4-12-7(6)9-10-11-12/h3-4H,2H2,1H3

InChI-Schlüssel

VEPFPUVXMQLTJK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CN2C1=NN=N2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine typically involves the reaction of 6,8-dichlorotetrazolo[1,5-a]pyridine with an alcohol, such as ethanol, in the presence of a base like sodium ethoxide. The reaction proceeds through the substitution of the chlorine atom at the 8th position with the ethoxy group. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium ethoxide, amines, or thiols in suitable solvents (e.g., ethanol, methanol) under reflux conditions.

    Photochemical Reactions: UV light irradiation in the presence of alcohols or amines.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical nitrogen elimination, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,8-Dichlorotetrazolo[1,5-a]pyridine
  • 8-Chloro-6-trifluoromethyltetrazolo[1,5-a]pyridine
  • 5-Chlorotetrazolo[1,5-a]pyridines

Uniqueness

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific substitution reactions and photochemical behavior that may not be observed in similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.